N,N-Didesethyl Sunitinib Hydrochloride is a derivative of Sunitinib, which is a well-known oral anticancer medication primarily used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The compound has a molecular formula of and a molecular weight of approximately 378.84 g/mol. Its IUPAC name is (Z)-N-(2-aminoethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride .
N,N-Didesethyl Sunitinib Hydrochloride can be synthesized through several methods involving chemical reactions that modify the structure of Sunitinib. One common approach involves the removal of ethyl groups from the nitrogen atom in Sunitinib, leading to the formation of N,N-Didesethyl Sunitinib.
The synthesis typically requires specific reagents and conditions to ensure high yield and purity. For example, reactions may utilize solvents like dimethyl sulfoxide or tetrahydrofuran and catalysts such as palladium on carbon for hydrogenation steps. The synthesis process may also involve purification techniques such as chromatography to isolate the desired compound from by-products .
The molecular structure of N,N-Didesethyl Sunitinib Hydrochloride features a pyrrole ring fused with an oxindole moiety, which is characteristic of many kinase inhibitors. The compound's structure can be represented using the SMILES notation: O=C(NC1=C/2C=C(F)C=C1)C2=C/C3=C(C)C(C(NCCN)=O)=C(C)N3.Cl
.
Key structural data includes:
N,N-Didesethyl Sunitinib Hydrochloride can participate in various chemical reactions typical for amides and heterocyclic compounds. These reactions include:
The stability of N,N-Didesethyl Sunitinib Hydrochloride under physiological conditions has been evaluated through studies showing its release profile in plasma over time, indicating its potential metabolic pathways when administered .
N,N-Didesethyl Sunitinib Hydrochloride functions primarily as an inhibitor of receptor tyrosine kinases (RTKs), which are pivotal in tumor growth and angiogenesis. By inhibiting these pathways, it effectively reduces tumor proliferation and metastasis.
Studies have shown that this compound exhibits binding affinity towards various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with a dissociation constant (Kd) indicating its potency as an inhibitor .
Relevant data analyses include solubility tests and stability assessments performed under various conditions to ensure reliable application in research settings .
N,N-Didesethyl Sunitinib Hydrochloride is primarily utilized in scientific research, particularly in pharmacological studies aimed at understanding the mechanisms of action of kinase inhibitors. Its role as a reference compound helps in the development of novel therapeutic agents targeting similar pathways involved in cancer progression.
Additionally, it serves as an important tool for studying drug metabolism and pharmacokinetics due to its structural similarities with clinically relevant drugs like Sunitinib .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3